Ethyl 3,5-dimethyl-4-hydroxybenzoate
Description
Properties
CAS No. |
61660-77-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6,12H,4H2,1-3H3 |
InChI Key |
GWPIVLOGQNMUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Electron Effects : Replacement of -NHCH₃ with -SCH₃ () reduces basicity but increases thiol-mediated reactivity.
- Solubility: The dimethylaminoethoxy analog () exhibits higher water solubility due to the ether oxygen, unlike the hydrophobic ethyl group in 2-ethyl-6-methylaniline ().
- Steric and Pharmacological Profiles : Bulky substituents like piperidyl () or phenethylpiperazine () enhance receptor-binding specificity in drug candidates, as seen in sumatriptan derivatives ().
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The methylsulfanyl derivative (LogP ~2.8) is more lipophilic than the target compound (LogP ~1.2), influencing membrane permeability in drug design .
- Thermal Stability : Alkyl-substituted anilines (e.g., 2-ethyl-6-methylaniline) exhibit higher boiling points due to van der Waals interactions .
Preparation Methods
Reaction Mechanism and Conditions
Fischer esterification involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with excess ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the tetrahedral intermediate, which subsequently loses water to yield the ester.
Typical Conditions :
-
Molar Ratio : 1:5 (acid:ethanol)
-
Catalyst : 1–2% (v/v) H₂SO₄
-
Temperature : Reflux (78–80°C)
-
Duration : 6–12 hours
Yield and Purification
Yields for this method typically range from 65% to 75%. The crude product is purified via recrystallization from ethanol-water mixtures or column chromatography using hexane/ethyl acetate gradients. A notable challenge is the partial alkylation of the phenolic hydroxyl group under acidic conditions, which necessitates post-synthesis hydrolysis or selective protection.
Alkylation of Carboxylate Salts
Formation of the Sodium Carboxylate Intermediate
3,5-Dimethyl-4-hydroxybenzoic acid is treated with sodium hydroxide or sodium methoxide to form the corresponding carboxylate salt. This intermediate is then alkylated with ethylating agents such as diethyl sulfate or ethyl bromide:
Key Parameters :
-
Base : 1.2 equivalents NaOMe
-
Alkylating Agent : 1.5 equivalents diethyl sulfate
-
Solvent : Anhydrous DMF or toluene
-
Temperature : 60–80°C
Optimization and Side Reactions
This method achieves yields of 80–85% but requires stringent control of pH and temperature to minimize O-alkylation of the hydroxyl group. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), enhance reaction efficiency by facilitating ion-pair extraction into the organic phase.
Steglich Esterification Using Coupling Agents
Reagents and Protocol
The Steglich method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification with ethanol:
Procedure :
-
Dissolve 3,5-dimethyl-4-hydroxybenzoic acid (1 eq) in dry dichloromethane.
-
Add DCC (1.2 eq) and DMAP (0.1 eq) under nitrogen.
-
Introduce ethanol (1.5 eq) and stir at room temperature for 12–24 hours.
-
Filter to remove dicyclohexylurea (DCU) and concentrate the filtrate.
Advantages and Limitations
This method offers superior regioselectivity (yields: 85–90%) and avoids acidic conditions that could degrade sensitive functional groups. However, the high cost of DCC and the need for anhydrous conditions limit its industrial scalability.
Protection-Deprotection Strategies
Acetylation of the Hydroxyl Group
To prevent alkylation of the phenolic -OH during esterification, the hydroxyl group is temporarily protected as an acetyl derivative using acetic anhydride:
Conditions :
-
Reagent : 1.2 equivalents acetic anhydride
-
Catalyst : Pyridine (1 eq)
-
Temperature : 25°C, 2 hours
Esterification and Deprotection
Following protection, the acetylated derivative undergoes standard esterification (e.g., Fischer or Steglich). The acetyl group is subsequently removed via alkaline hydrolysis:
Yield Profile :
Industrial-Scale Production Insights
Solvent and Catalyst Recovery
Large-scale syntheses prioritize solvent recycling and catalyst reuse to reduce costs. For example, DMF from alkylation reactions is distilled and reused, while sulfuric acid is neutralized and processed into sodium sulfate byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 65–75 | 90–92 | Low | High |
| Carboxylate Alkylation | 80–85 | 93–95 | Moderate | Moderate |
| Steglich Esterification | 85–90 | 96–98 | High | Low |
| Protection-Deprotection | 70–78 | 95–97 | Moderate | Moderate |
Q & A
Q. What experimental strategies are recommended for synthesizing Ethyl 3,5-dimethyl-4-hydroxybenzoate and its derivatives?
- Methodological Answer : Synthesis typically involves esterification or substitution reactions. For example, derivatives of hydroxybenzoic acids (e.g., 3,5-dichloro-4-hydroxybenzoic acid) are synthesized via halogenation under controlled conditions using catalysts like FeCl₃ . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical. For esterification, methanol or ethanol with acid catalysts (H₂SO₄) under reflux yields methyl/ethyl esters .
- Key Parameters :
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Halogenation | FeCl₃ | DCM | 75–85 | |
| Esterification | H₂SO₄ | MeOH | 90–95 |
Q. How can High-Performance Liquid Chromatography (HPLC) be optimized for purity analysis of this compound?
- Methodological Answer : Use reverse-phase C18 columns with mobile phases like methanol:water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm is effective for hydroxybenzoate derivatives. Calibration with standards ensures quantification accuracy . Adjust pH to 2.5–3.0 (using phosphoric acid) to enhance peak resolution by suppressing ionization .
Advanced Research Questions
Q. How do density-functional theory (DFT) calculations aid in predicting the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) model HOMO-LUMO gaps and electrostatic potentials. For example, exact-exchange terms in DFT improve thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol deviation) . Computational steps:
Geometry optimization at the B3LYP/6-31G(d) level.
Frequency analysis to confirm minima.
Single-point energy calculations with larger basis sets (e.g., cc-pVTZ) .
- Example Data :
| Property | Calculated Value | Experimental Value | Deviation |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.8 | 4.7 | 0.1 |
| Dipole Moment (Debye) | 2.3 | 2.5 | 0.2 |
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer : Conflicting assignments arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies:
Q. How can this compound be functionalized for bioactivity studies?
- Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, sulfonation) or coupling reactions. For example:
Q. What are the limitations of using conceptual DFT indices (e.g., Fukui function) to predict reactive sites in this compound?
- Methodological Answer : While Fukui functions identify nucleophilic/electrophilic regions, they assume static electron density and neglect solvent effects. Include:
- Solvent Models : PCM or SMD to account for solvation .
- Dual Descriptor : Combine electrophilic/nucleophilic indices for ambident reactivity .
- Validation : Compare with experimental kinetic data (e.g., reaction rates with electrophiles) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental vibrational spectra (IR/Raman)?
- Methodological Answer : Discrepancies arise from anharmonicity or basis set limitations. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
